molecular formula C20H26N8O2 B8180699 UCB9608

UCB9608

Cat. No.: B8180699
M. Wt: 410.5 g/mol
InChI Key: WRONAJQPZWDYAR-UHFFFAOYSA-N
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Description

UCB9608 is a potent, selective, and orally bioavailable phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) inhibitor with an IC50 of 11 nM, demonstrating >25-fold selectivity over related lipid kinases such as PI3KC2 α, β, and γ . Its molecular formula is C20H26N8O2 (molecular weight: 410.47), and it exhibits favorable pharmacokinetic properties, including high metabolic stability, low clearance (CLb), and oral bioavailability in preclinical models .

Mechanism of Action: this compound inhibits PI4KIIIβ, a kinase critical for intracellular signaling and lipid metabolism. By targeting the Golgi PtdIns4P-CUL7-FBXW8-ATGL axis, this compound upregulates adipose triglyceride lipase (ATGL) protein levels, enhancing lipolysis and reducing hepatic triglyceride (TG) accumulation in metabolic dysfunction-associated steatotic liver disease (MASLD) models . Concurrently, it exhibits immunosuppressive effects by modulating T-cell proliferation and promoting regulatory T-cell (Treg) phenotypes, such as increased FoxP3, IL-10, and inhibitory receptors (Tigit, Tim3) .

Properties

IUPAC Name

4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRONAJQPZWDYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The core structure is synthesized via cyclocondensation reactions. A representative pathway involves:

  • Formation of the pyrazole ring : Reaction of 3-aminopyrazole with ethyl cyanoacetate under acidic conditions yields a substituted pyrazolo[3,4-d]pyrimidine intermediate.

  • Introduction of the piperazine-carboxamide moiety : Coupling the pyrazolo[3,4-d]pyrimidine core with a chiral piperazine derivative using carbodiimide-based coupling reagents.

Intermediate Synthesis: Key Modifications

Critical intermediates include:

  • Intermediate 33 : A thiazolo[5,4-d]pyrimidin-5-amine precursor functionalized with a methylpiperazine group.

  • Intermediate 34 : A methoxy-substituted aniline derivative used to introduce the carboxamide side chain.

IntermediateRole in SynthesisKey Functional Groups
33Core structureThiazolo[5,4-d]pyrimidine, methylpiperazine
34Side chain precursor4-Methoxy-2-methylaniline, carboxamide

Final Coupling and Purification

The convergent synthesis concludes with:

  • Amide bond formation : Reaction of Intermediate 33 with Intermediate 34 using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane.

  • Chiral resolution : Separation of enantiomers via preparative chiral HPLC to isolate the (S)-configured product.

  • Crystallization : Recrystallization from acetonitrile or ethyl acetate to achieve >99% purity.

Optimization of Physicochemical and Pharmacokinetic Properties

Initial analogs exhibited poor solubility (<0.1 mg/mL in aqueous buffers) and off-target activity against PI3KC2 isoforms. Key modifications included:

Solubility Enhancement

  • Introduction of polar groups : Addition of the methoxy group on the aniline moiety improved aqueous solubility (2.4 mg/mL at pH 7.4).

  • Salt formation : Conversion to hydrochloride or phosphate salts increased bioavailability in preclinical models.

Selectivity Profiling

This compound’s selectivity over 250 kinases was achieved by:

  • Steric hindrance : Methyl substituents on the piperazine ring reduced binding to PI3KC2α/β/γ.

  • Computational modeling : Structure-activity relationship (SAR) studies guided by PI4KIIIβ co-crystal structures minimized off-target interactions.

Analytical Characterization and Quality Control

Critical quality attributes were validated using:

Spectroscopic Methods

  • NMR spectroscopy : Confirmed stereochemistry and regioselectivity of the final product.

  • High-resolution mass spectrometry (HRMS) : Verified molecular formula (C₂₀H₂₆N₈O₂, m/z 410.482).

Chromatographic Purity

  • HPLC : Reverse-phase C18 column (method: 0.1% TFA in acetonitrile/water gradient) confirmed ≥99% purity.

ParameterSpecificationMethod
Purity≥99%HPLC (UV detection)
Residual solvents<500 ppmGC-MS
Chiral purity≥99% eeChiral HPLC

Scale-Up and Process Refinements

Transitioning from laboratory-scale to pilot-scale synthesis required:

Solvent Optimization

  • Replacement of dichloromethane with ethyl acetate for amide coupling improved environmental safety.

  • Use of acetonitrile for crystallization enhanced yield (85% vs. 65% with chloroform).

Catalytic Improvements

  • Phase-transfer catalysis : Accelerated coupling reactions and reduced byproduct formation.

  • Microwave-assisted synthesis : Shortened reaction times for pyrazole ring formation from 12 h to 2 h .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Profile

  • Chemical Formula : C20H26N8O2
  • Molecular Weight : Approximately 410.482 g/mol
  • IC50 Value : 11 nM for PI4KIIIβ; 37 nM in human mixed lymphocyte reaction assays
  • Solubility : Improved compared to earlier compounds in its class
  • Pharmacokinetic Properties : Excellent metabolic stability and oral bioavailability

Scientific Research Applications

UCB9608 has been explored across various fields, including:

Immunology

This compound's immunosuppressive properties make it a candidate for organ transplantation and autoimmune disease treatment. In preclinical models, it has demonstrated efficacy in prolonging allogeneic organ engraftment, indicating its potential to prevent graft rejection during transplantation procedures .

Cancer Therapy

The selectivity of this compound for PI4KIIIβ suggests potential applications in cancer therapy. By modulating lipid signaling pathways associated with tumor growth and immune evasion, this compound could serve as a therapeutic agent in oncology .

Cellular Signaling Studies

As a tool compound, this compound is used to study the role of PI4KIIIβ in various biochemical pathways. Its ability to selectively inhibit this kinase allows researchers to investigate downstream effects on cellular metabolism and gene expression .

Case Study 1: Organ Transplantation

In a study evaluating the effects of this compound on organ transplantation, researchers found that administration of the compound significantly prolonged allogeneic organ engraftment in vivo. This effect was attributed to the compound's ability to suppress immune responses effectively .

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines demonstrated that this compound could inhibit cell proliferation by disrupting lipid signaling pathways essential for tumor growth. The compound's selective inhibition of PI4KIIIβ led to decreased viability in tested cancer cells, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with kinase enzymes. It mimics the adenine ring of ATP, allowing it to bind to the active site of kinases. This binding inhibits the kinase activity, which is crucial in the regulation of cell growth and proliferation. By inhibiting specific kinases, the compound can prevent the overactivation of oncogenic pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Potency and Selectivity

  • This compound exhibits nanomolar potency (IC50: 11 nM) and high selectivity for PI4KIIIβ over other lipid kinases, making it superior to broader inhibitors like Pipinib (IC50: 2.2 μM) .
  • PI4KIIIβ-IN-10 shows higher potency (IC50: 3.6 nM) but lacks detailed selectivity or therapeutic data .

Therapeutic Versatility

  • This compound uniquely addresses both metabolic (MASLD) and immunological (transplant rejection) conditions through ATGL upregulation and Treg induction . In contrast, KDU731 and PI-273 are confined to infectious diseases and oncology, respectively .
  • Unlike acetyl-CoA carboxylase (ACC) inhibitors, this compound reduces plasma TG without inducing hypertriglyceridemia, a critical advantage in metabolic disorders .

Pharmacokinetic Profile

  • This compound's oral bioavailability and metabolic stability outperform earlier PI4KIIIβ inhibitors, enabling sustained exposure in vivo (t1/2: 1.4 hours in mice) . Compounds like PI-273 and Pipinib lack comparable pharmacokinetic data.

Clinical Potential

  • While KDU731 is advancing for cryptosporidiosis, this compound's dual mechanisms support repurposing opportunities in MASLD and autoimmune diseases . However, its immunosuppressive effects require careful risk-benefit evaluation in chronic conditions.

Biological Activity

UCB9608 is a small molecule drug developed primarily as an inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which plays a crucial role in various cellular processes, particularly in immune response and graft rejection. This compound is part of a novel series of immunosuppressive agents designed to improve organ transplant outcomes by promoting donor-specific tolerance while maintaining anti-tumor immunity.

This compound targets PI4KIIIβ, a lipid kinase involved in the regulation of phosphoinositide signaling pathways. By inhibiting this kinase, this compound alters the lipid composition of cellular membranes, which can significantly affect cell signaling related to immune responses. The inhibition of PI4KIIIβ has been shown to prolong allogeneic organ engraftment and suppress unwanted immune responses, making it a promising candidate for transplantation therapies.

Key Research Findings

  • Prolonged Allogeneic Organ Engraftment : In vivo studies have demonstrated that this compound significantly prolongs the survival of transplanted organs by enhancing operational tolerance in the host immune system. This was evidenced in murine models where this compound administration led to sustained engraftment without the adverse effects typically associated with conventional immunosuppressants like cyclosporine A (CsA) .
  • Antitumor Immunity : this compound has been linked to the induction of effective antitumor immunity while preserving graft tolerance. In studies where CsA was replaced with this compound, mice exhibited resistance to melanoma challenges, suggesting that this compound can facilitate a delicate balance between immune suppression and activation .
  • Enhanced Pharmacokinetic Profile : The development process for this compound involved optimizing its solubility and selectivity over other lipid kinases. This led to an improved pharmacokinetic profile, making it more suitable for clinical applications compared to earlier compounds in its class .

Case Study 1: Graft Rejection and Tumor Immunity

In a pivotal study published in The Journal of Heart and Lung Transplantation, researchers explored the effects of switching from CsA therapy to this compound in mice bearing allografts and tumors. The results indicated that this switch not only maintained graft acceptance but also enhanced the anti-tumor response, demonstrating the potential for this compound to be used in clinical settings where both organ transplantation and cancer treatment are concerns .

Case Study 2: Mechanistic Insights into T Cell Regulation

Another study investigated the signaling pathways affected by this compound in T cells. It was found that treatment with this compound led to alterations in T cell activation dynamics, favoring regulatory T cell (Treg) development over effector T cell proliferation. This suggests that this compound may help establish a regulatory environment conducive to prolonged graft survival while preventing tumor growth .

Table 1: Biological Activity of this compound

Parameter Details
Target PI4KIIIβ
Indications Graft rejection, cancer immunotherapy
Mechanism Inhibition of lipid kinase signaling
Phase of Development Preclinical
Key Findings Prolonged organ engraftment, enhanced tumor immunity
Research Publications Multiple studies published since 2018

Q & A

Q. What is the mechanism of action of UCB9608, and how is its selectivity for PI4KIIIβ validated experimentally?

Answer: this compound selectively inhibits PI4KIIIβ (IC₅₀ = 11 nM) by binding to the ATP-binding pocket, as confirmed by co-crystallography studies . Selectivity over related kinases (e.g., PI3KC2 α/β/γ) was validated using a broad kinase panel (250 kinases tested at 10 µM), where this compound showed no significant off-target activity . Methodologies include:

  • Kinase activity assays : Fluorescence-based or radioactive assays to measure inhibition of lipid kinase activity.
  • Structural analysis : X-ray crystallography of this compound-PI4KIIIβ complexes to confirm binding mode .

Q. Table 1: Biochemical Properties of this compound

ParameterValueSource
IC₅₀ (PI4KIIIβ)11 nM
Selectivity (vs. PI3KC2)>100-fold
HuMLR inhibition (IC₅₀)37 nM

Q. What experimental models are used to evaluate this compound’s immunosuppressive effects?

Answer:

  • In vitro : Human mixed lymphocyte reaction (HuMLR) assays to measure T-cell activation inhibition (IC₅₀ = 37 nM) .
  • In vivo : Balb/C mouse heterotopic heart transplant models. This compound (5 mpk dose) prolongs graft survival by suppressing T-cell-mediated immune responses (e.g., reduced IFNγ and IgG1 production) .

Q. Key Methodologies :

  • Dose-response studies : Administer this compound orally and monitor graft survival rates.
  • Immune profiling : Flow cytometry to quantify T-cell subsets and cytokine release .

Q. How do this compound’s pharmacokinetic (PK) properties support its use in preclinical studies?

Answer: this compound exhibits low clearance (CLb), high bioavailability (>50%), and a half-life of 1.4 hours in mice, enabling reproducible exposure . Key PK parameters:

  • Metabolic stability : Optimized via medicinal chemistry to reduce hepatic metabolism .
  • Solubility : 65 mg/mL in DMSO; formulations with PEG300/Tween-80 maintain solubility >2.08 mg/mL in vivo .

Advanced Research Questions

Q. How were structure-activity relationship (SAR) studies utilized to optimize this compound’s metabolic stability and selectivity?

Answer:

  • Scaffold modification : Introduction of pyridopyrimidine cores improved solubility and reduced CYP450 interactions .
  • Selectivity filters : Substituents like trifluoromethyl groups minimized binding to PI3KC2 isoforms .
  • In vitro ADME screening : Hepatocyte stability assays guided iterative compound optimization .

Q. Table 2: Key SAR Findings

ModificationImpactReference
Pyridopyrimidine core↑ solubility, ↓ CYP inhibition
Trifluoromethyl group↑ PI4KIIIβ selectivity

Q. How can researchers resolve discrepancies in this compound’s efficacy across different immune cell assays?

Answer:

  • Assay standardization : Control variables like cell density, serum concentration, and incubation time.
  • Cross-validation : Compare HuMLR results with alternative models (e.g., MLR in non-human primates) .
  • Data triangulation : Integrate transcriptomic profiling (RNA-seq) to identify off-target effects or compensatory pathways .

Q. What methodologies enable comparative analysis of this compound with other PI4KIIIβ inhibitors (e.g., KDU731)?

Answer:

  • Head-to-head assays : Parallel testing in HuMLR and viral replication models (e.g., SARS-CoV-2) to compare IC₅₀ and cytotoxicity .
  • In vivo efficacy benchmarks : Compare graft survival rates in transplant models at equivalent doses .

Q. Table 3: Comparative Inhibitor Profiles

InhibitorIC₅₀ (PI4KIIIβ)Selectivity NotesKey Model
This compound11 nM>100-fold vs. PI3KC2Heart transplant
KDU73125 nMCryptosporidium-focusedDiarrhea models
PI4KIIIbeta-IN-103.6 nMHigh potency, untested in vivoN/A

Q. Methodological Guidelines

  • Storage : Store powder at -20°C (3-year stability); avoid DMSO hydration .
  • Dosing : For in vivo studies, use PEG300/Tween-80/saline formulations to ensure solubility >5.07 mM .

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